

# 9-Azabicyclo[3.3.1]nonane n-oxyl structure and properties

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## Compound of Interest

Compound Name: 9-Azabicyclo[3.3.1]nonane n-oxyl

Cat. No.: B1442692

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An In-Depth Technical Guide to **9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)**

## Introduction

**9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)** is a stable and unhindered nitroxyl radical that has emerged as a highly efficient organocatalyst, particularly for the oxidation of alcohols.[1][2] Its enhanced reactivity compared to the more traditional (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) makes it a valuable tool in modern organic synthesis.[3] ABNO's stability is attributed to its bicyclic structure.[4] This guide provides a comprehensive overview of ABNO's structure, properties, synthesis, and applications, with a focus on its role in catalytic oxidation reactions.

## Structure and Properties

ABNO possesses a bicyclic structure with the nitroxyl radical located on the nitrogen atom at the bridgehead position. This arrangement results in less steric hindrance around the radical, contributing to its high reactivity.[3]

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)

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Caption: Chemical structure of **9-Azabicyclo[3.3.1]nonane N-oxyl** (ABNO).

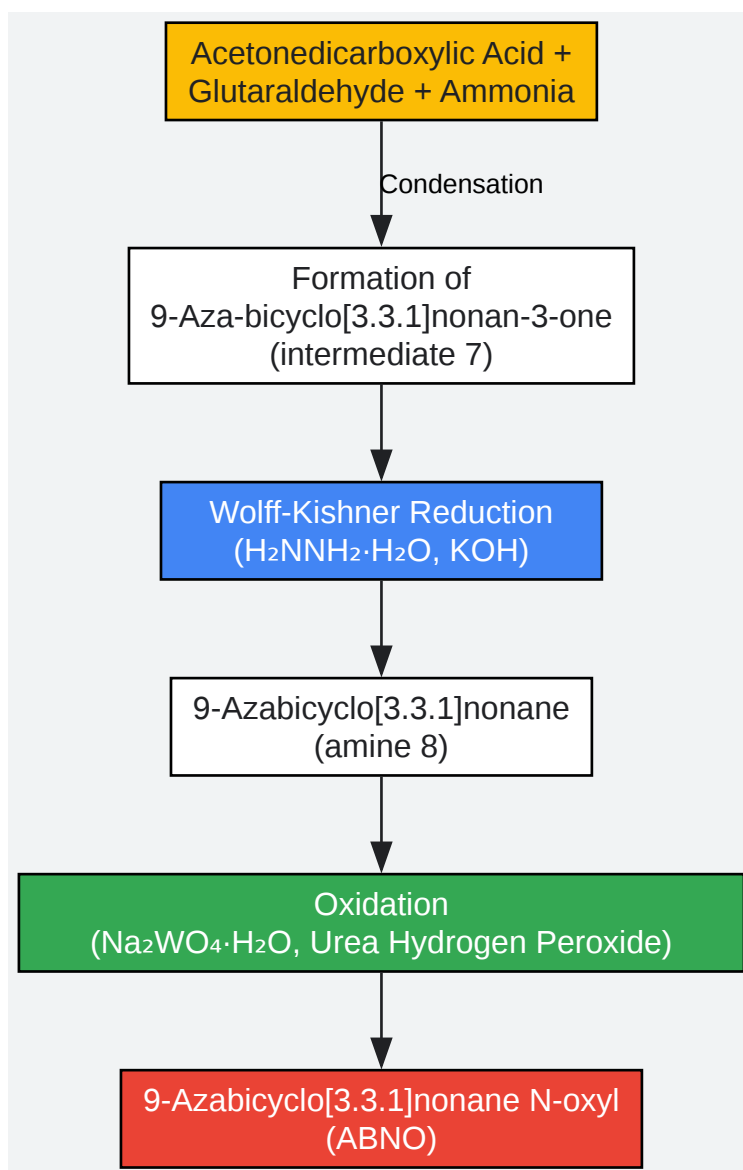
## Physicochemical and Spectroscopic Data

The key properties of ABNO are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>14</sub> NO	
Molecular Weight	140.20 g/mol	
CAS Number	31785-68-9	
Appearance	Red or orange crystalline solid	[2]
Melting Point	65-70 °C	
Storage Temperature	2-8°C	
InChI Key	GGWCZKZSILYISB-AOOOYVTPSA-N	
SMILES	C1CC2CCCC(C1)N2[O]	
HRMS (EI) [M+]	Calculated: 140.1075, Measured: 140.1075	

## Synthesis of ABNO

A practical, three-step synthesis of ABNO has been developed, starting from readily available materials.[2][5] The overall workflow involves the construction of the bicyclic amine followed by oxidation to the nitroxyl radical.



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Caption: Synthetic pathway for **9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)**.

## Experimental Protocol: Synthesis of ABNO[2]

Step 1: Synthesis of 9-Aza-bicyclo[3.3.1]nonan-3-one intermediate

- To a solution of acetonedicarboxylic acid (2.1 g, 14.4 mmol) in 50 mL of  $\text{H}_2\text{O}$ , slowly add 23% ammonia-water (4.5 mL) at 0 °C.
- Add a solution of glutaraldehyde (1.44 g, 14.4 mmol) in 52.5 mL of water over 1 hour.

- Stir the resulting solution for 35 hours at room temperature.
- Remove the solvent (H<sub>2</sub>O) under freeze-drying conditions to yield a yellow solid. This crude product is used in the next step without further purification.

#### Step 2: Synthesis of 9-Azabicyclo[3.3.1]nonane (Wolff-Kishner Reduction)

- Mix the crude yellow solid from Step 1 with H<sub>2</sub>NNH<sub>2</sub>·H<sub>2</sub>O (2.2 mL, 43.1 mmol) and stir at 80 °C for 2 hours.
- In a separate two-necked round-bottomed flask distillation apparatus, prepare a solution of KOH (8.0 g, 144 mmol) in triethylene glycol (21 mL).
- Add the mixture from step 2.1 dropwise to the KOH solution.
- Heat the mixture to 220 °C and stir for 30 minutes.
- Add H<sub>2</sub>O (50 mL) dropwise over 2 hours while maintaining the temperature at 220 °C. The product, amine 8, will distill with H<sub>2</sub>O under azeotropic conditions.
- Extract the resulting aqueous solution with CHCl<sub>3</sub> and dry the combined organic layers over K<sub>2</sub>CO<sub>3</sub>.
- Evaporation of the solvent affords the crude amine as a colorless oil, which is used directly in the next step.

#### Step 3: Synthesis of **9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)**

- Dissolve the crude amine 8 in MeCN (14.4 mL) and add Na<sub>2</sub>WO<sub>4</sub>·H<sub>2</sub>O (0.95 g, 1.88 mmol) at ambient temperature. Stir the mixture for 30 minutes.
- Cool the solution to 0 °C and add urea hydrogen peroxide (2.7 g, 28.8 mmol).
- Stir the reaction mixture at 0 °C for 1 hour and then at ambient temperature for 4 hours.
- Add H<sub>2</sub>O to the reaction mixture and extract the aqueous solution with CHCl<sub>3</sub>.
- Dry the combined organic layers over K<sub>2</sub>CO<sub>3</sub> and concentrate in vacuo.

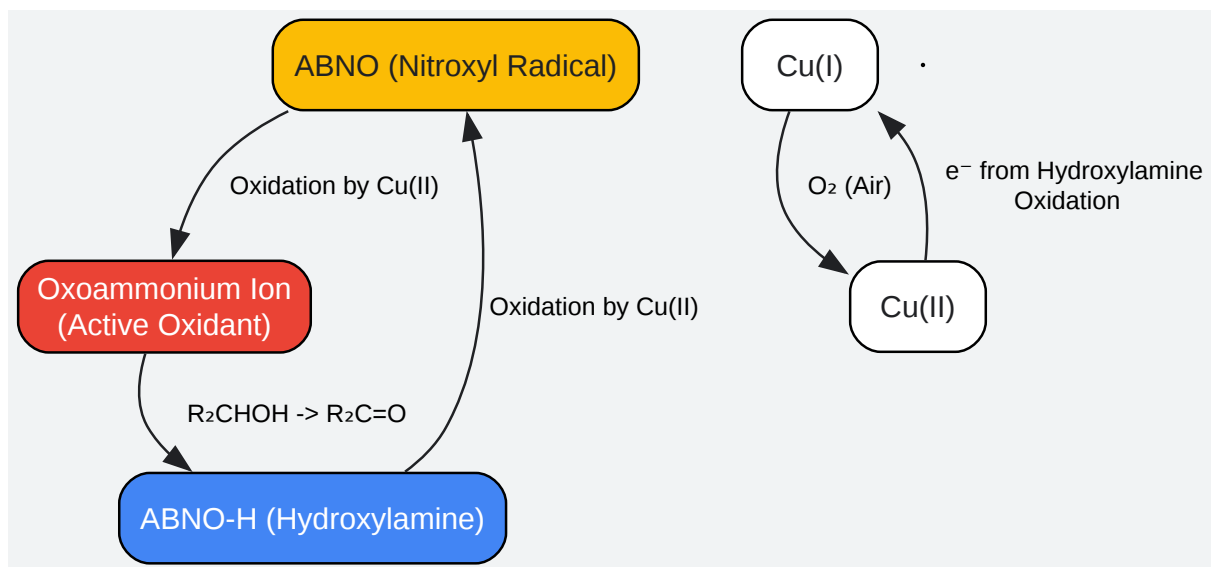
- Purify the residue by silica gel column chromatography to yield ABNO as a red solid (0.84 g, 6 mmol).

## Applications in Catalysis

ABNO is primarily employed as a catalyst for the aerobic oxidation of a wide range of alcohols, including primary, secondary, allylic, benzylic, and aliphatic alcohols.[3][6] It often functions as part of a catalyst system, commonly with a copper(I) salt.[7] This system allows for efficient oxidation using ambient air as the terminal oxidant under mild conditions.[3]

## Catalytic Cycle for Aerobic Alcohol Oxidation

The Cu/ABNO catalyst system operates through a cooperative mechanism. The nitroxyl radical (ABNO) is oxidized to the corresponding oxoammonium ion, which is the active oxidant for the alcohol. The copper co-catalyst facilitates the regeneration of the active nitroxyl radical from the hydroxylamine using molecular oxygen.



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Caption: Catalytic cycle of Cu/ABNO system for aerobic alcohol oxidation.

## Experimental Protocol: Representative Aerobic Oxidation of an Alcohol[7]

This protocol describes a general procedure for the copper-catalyzed aerobic oxidation of an alcohol using a keto-derivative of ABNO, which functions similarly.

- To an oven-dried 50 mL round-bottomed flask, add copper iodide (0.014 g, 0.075 mmol, 7.5 mol%), 2,2'-bipyridine (0.012 g, 0.075 mmol, 7.5 mol%), and biphenyl (0.123 g, 0.8 mmol) as an internal standard.
- Add N-methylimidazole (0.0086 g, 0.105 mmol, 10.5 mol%), ABNO or a derivative like ketoABNO (0.00154 g, 0.01 mmol, 1 mol%), and the alcohol substrate (1 mmol).
- Dissolve the components in acetonitrile (5 mL).
- Stir the reaction mixture vigorously under an atmosphere of air (e.g., using an open flask or an air balloon).
- Monitor the reaction progress by TLC or GC.
- Upon completion, the reaction mixture can be analyzed directly or passed through a short silica plug to remove the catalyst before analysis.

## Conclusion

**9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)** is a powerful and versatile organocatalyst with significant advantages over traditional nitroxyl radicals like TEMPO, particularly in the aerobic oxidation of alcohols.<sup>[1][8]</sup> Its enhanced reactivity, coupled with the ability to function under mild, environmentally friendly conditions (using air as the oxidant), makes it an attractive tool for researchers in organic synthesis and drug development. The practical synthetic route to ABNO further enhances its utility in both academic and industrial settings.<sup>[2][9]</sup>

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